molecular formula C14H10F2OS B3025083 3,4-Difluoro-2'-(thiomethyl)benzophenone CAS No. 951888-21-4

3,4-Difluoro-2'-(thiomethyl)benzophenone

Cat. No.: B3025083
CAS No.: 951888-21-4
M. Wt: 264.29 g/mol
InChI Key: GNFUAPRPKBHEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-2’-(thiomethyl)benzophenone is an organic compound with the molecular formula C14H10F2OS It is a derivative of benzophenone, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a thiomethyl group at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2’-(thiomethyl)benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzoyl chloride and 2-mercaptotoluene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The 3,4-difluorobenzoyl chloride reacts with 2-mercaptotoluene, resulting in the formation of 3,4-Difluoro-2’-(thiomethyl)benzophenone through a nucleophilic acyl substitution mechanism.

Industrial Production Methods

In an industrial setting, the production of 3,4-Difluoro-2’-(thiomethyl)benzophenone may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2’-(thiomethyl)benzophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3,4-Difluoro-2’-(thiomethyl)benzophenone has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2’-(thiomethyl)benzophenone involves its interaction with molecular targets and pathways. The compound can:

    Interact with Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.

    Bind to Receptors: Bind to cellular receptors, modulating signal transduction pathways.

    Induce Cellular Responses: Trigger cellular responses such as apoptosis or cell cycle arrest, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzophenone: Lacks the thiomethyl group, resulting in different chemical properties and reactivity.

    2’-Methylbenzophenone: Lacks the fluorine atoms, affecting its electronic properties and reactivity.

    4-Fluoro-2’-(thiomethyl)benzophenone: Has only one fluorine atom, leading to different chemical behavior.

Uniqueness

3,4-Difluoro-2’-(thiomethyl)benzophenone is unique due to the presence of both fluorine atoms and the thiomethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3,4-difluorophenyl)-(2-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFUAPRPKBHEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211229
Record name Methanone, (3,4-difluorophenyl)[2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-21-4
Record name Methanone, (3,4-difluorophenyl)[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,4-difluorophenyl)[2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluoro-2'-(thiomethyl)benzophenone
Reactant of Route 2
Reactant of Route 2
3,4-Difluoro-2'-(thiomethyl)benzophenone
Reactant of Route 3
Reactant of Route 3
3,4-Difluoro-2'-(thiomethyl)benzophenone
Reactant of Route 4
Reactant of Route 4
3,4-Difluoro-2'-(thiomethyl)benzophenone
Reactant of Route 5
Reactant of Route 5
3,4-Difluoro-2'-(thiomethyl)benzophenone
Reactant of Route 6
Reactant of Route 6
3,4-Difluoro-2'-(thiomethyl)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.